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molecular formula C30H32N2O3 B8625396 Methyl 8-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]octanoate CAS No. 89838-82-4

Methyl 8-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]octanoate

Cat. No. B8625396
M. Wt: 468.6 g/mol
InChI Key: UIPUKNMMAHKQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04460598

Procedure details

171 g of methyl-8-(1,4,5-triphenylimidazol-2-yloxy)-caprylate and 44 g of sodium hydroxide are dissolved in 1,000 ml of methanol and the mixture is stirred at room temperature for about 24 hours. The solvent is then stripped off in vacuo and the residue is taken up in water. The aqueous solution is washed with ether and acidified with dilute hydrochloric acid and the acid precipitated is separated off and dried.
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:35])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][O:11][C:12]1[N:13]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[C:14]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:16]=1.[OH-].[Na+]>CO.O>[C:29]1([N:13]2[C:14]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[C:15]([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)[N:16]=[C:12]2[O:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]([OH:35])=[O:2])[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1 |f:1.2|

Inputs

Step One
Name
Quantity
171 g
Type
reactant
Smiles
COC(CCCCCCCOC=1N(C(=C(N1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for about 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The aqueous solution is washed with ether
CUSTOM
Type
CUSTOM
Details
the acid precipitated
CUSTOM
Type
CUSTOM
Details
is separated off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(=CC=CC=C1)N1C(=NC(=C1C1=CC=CC=C1)C1=CC=CC=C1)OCCCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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